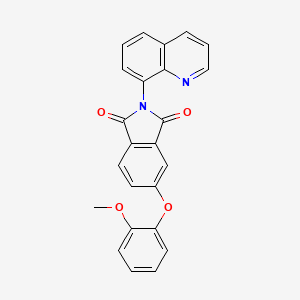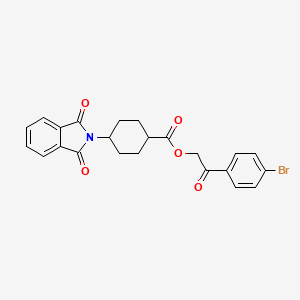![molecular formula C19H17ClN4O3 B3481184 N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3481184.png)
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound belongs to the class of pyrazolyl benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide inhibits the activity of specific enzymes and signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurological disorders. It has been found to inhibit the activity of the protein kinases JNK1/2 and JAK2/STAT3, which are involved in the regulation of cell proliferation, differentiation, and survival. This compound also inhibits the activity of the enzyme PARP, which is involved in DNA repair and cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage. This compound has also been found to induce apoptosis, inhibit angiogenesis, and enhance the immune response.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for specific enzymes and signaling pathways, which makes it a valuable tool for studying their function in various biological processes. However, this compound also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has potential off-target effects that can complicate the interpretation of experimental results.
Future Directions
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several potential future directions for scientific research. It can be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. It can also be studied in combination with other therapeutic agents to enhance its therapeutic potential. This compound can also be used as a tool for studying the function of specific enzymes and signaling pathways in various biological processes. Additionally, the potential clinical applications of this compound can be explored in future studies.
In conclusion, N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to explore its full potential in various research fields.
Scientific Research Applications
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has been studied extensively for its potential therapeutic applications in various scientific research fields. It has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurological disorders. This compound has been found to inhibit the activity of specific enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-18(24(26)27)13(2)23(22-12)11-14-6-8-15(9-7-14)19(25)21-17-5-3-4-16(20)10-17/h3-10H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBDWRFDULSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
![3-(2-methoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B3481106.png)
![2-oxo-2-phenylethyl [(4-bromophenyl)thio]acetate](/img/structure/B3481108.png)
![N-{4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3481119.png)


![5-[(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3481136.png)
![methyl ({[4-(8-quinolinyloxy)phenyl]amino}carbonothioyl)carbamate](/img/structure/B3481146.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide](/img/structure/B3481152.png)
![8-(phenylacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3481158.png)

![2-[(4-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3481195.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481200.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-bromobenzamide](/img/structure/B3481206.png)